molecular formula C4HF9O3S B12821358 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-sulfonic acid

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-sulfonic acid

Cat. No.: B12821358
M. Wt: 300.10 g/mol
InChI Key: UKWSLARRYUYQHY-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-sulfonic acid is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity. This compound is used in various scientific and industrial applications due to its ability to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-sulfonic acid typically involves the reaction of hydrogen fluoride with isopropanol. The process includes heating and stirring the reactants in a reaction vessel, followed by separation and purification to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high yield and purity. The use of specialized reactors and purification systems is common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, metal hydrides for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated alcohols or acids, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-sulfonic acid is utilized in various scientific research applications, including:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high stability and reactivity.

    Biology: The compound is employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

    Medicine: Research into the potential therapeutic applications of fluorinated compounds often includes this compound due to its unique properties.

    Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-sulfonic acid exerts its effects involves its high electronegativity and reactivity due to the presence of multiple fluorine atoms. These properties enable it to participate in various chemical reactions, often acting as a strong acid or nucleophile. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-2-sulfonic acid is unique due to its combination of high fluorine content and sulfonic acid functionality. This combination imparts distinct chemical properties, making it suitable for specific applications where other fluorinated compounds may not be as effective.

Properties

Molecular Formula

C4HF9O3S

Molecular Weight

300.10 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonic acid

InChI

InChI=1S/C4HF9O3S/c5-2(6,7)1(3(8,9)10,4(11,12)13)17(14,15)16/h(H,14,15,16)

InChI Key

UKWSLARRYUYQHY-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)S(=O)(=O)O

Origin of Product

United States

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